molecular formula C7H12ClN3 B2566772 3-cyclobutyl-5-methyl-1H-1,2,4-triazole hydrochloride CAS No. 1423031-88-2

3-cyclobutyl-5-methyl-1H-1,2,4-triazole hydrochloride

Cat. No.: B2566772
CAS No.: 1423031-88-2
M. Wt: 173.64
InChI Key: NQEWUHRAFSGOQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclobutyl-5-methyl-1H-1,2,4-triazole hydrochloride is a chemical compound with the molecular formula C7H11N3·HCl. It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by its cyclobutyl and methyl substituents on the triazole ring, which contribute to its unique chemical properties.

Scientific Research Applications

3-cyclobutyl-5-methyl-1H-1,2,4-triazole hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2,4-triazole compounds often involves interactions with biological receptors. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of an enzyme .

Safety and Hazards

This compound is not intended for human or veterinary use and is for research use only. It has been classified with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutyl-5-methyl-1H-1,2,4-triazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with methyl isothiocyanate to form an intermediate, which is then cyclized to produce the triazole ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-cyclobutyl-5-methyl-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.

Comparison with Similar Compounds

Similar Compounds

    3-cyclobutyl-5-methyl-1H-1,2,4-triazole: The parent compound without the hydrochloride salt.

    3-cyclobutyl-5-ethyl-1H-1,2,4-triazole: A similar compound with an ethyl group instead of a methyl group.

    3-cyclopropyl-5-methyl-1H-1,2,4-triazole: A compound with a cyclopropyl group instead of a cyclobutyl group.

Uniqueness

3-cyclobutyl-5-methyl-1H-1,2,4-triazole hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. The cyclobutyl group provides steric hindrance, affecting the compound’s reactivity and binding affinity. The hydrochloride salt enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

3-cyclobutyl-5-methyl-1H-1,2,4-triazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-5-8-7(10-9-5)6-3-2-4-6;/h6H,2-4H2,1H3,(H,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEWUHRAFSGOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2CCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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